molecular formula C24H25FN2O3S B4747787 1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine

1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine

Cat. No. B4747787
M. Wt: 440.5 g/mol
InChI Key: QSWQOZWIDKZGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has shown promising results in pharmacological studies.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine has been shown to have various biochemical and physiological effects. In pharmacological studies, it has been shown to have anti-inflammatory, antipsychotic, and antidepressant effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine in lab experiments is its potential applications in various fields. It has shown promising results in pharmacological studies and could potentially lead to the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which could limit its availability for research purposes.

Future Directions

There are several future directions for the study of 1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine. One of the directions is to further investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its pharmacological effects. Additionally, further research could be done to optimize the synthesis method of this compound to increase its availability for research purposes.

Scientific Research Applications

1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine has been extensively studied for its potential applications in various fields. In pharmacology, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use as an antipsychotic and antidepressant.

properties

IUPAC Name

1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3S/c25-23-8-4-3-7-21(23)18-26-12-14-27(15-13-26)24(28)11-16-31(29,30)22-10-9-19-5-1-2-6-20(19)17-22/h1-10,17H,11-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWQOZWIDKZGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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